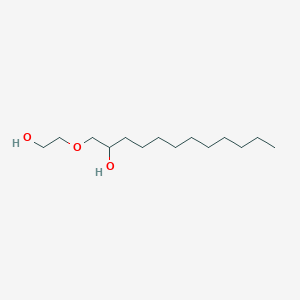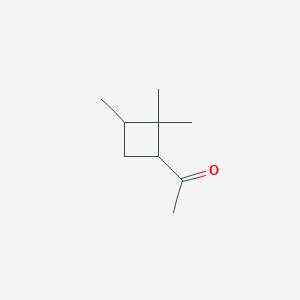
2,16-Kauranediol 2-O-beta-D-allopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2,16-Kauranediol 2-O-beta-D-allopyranoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the air-dried fronds of Pteris cretica using various solvent extraction methods . The extraction process involves drying the plant material, grinding it into a fine powder, and then using solvents like methanol or ethanol to extract the desired compound. The extract is then purified using chromatographic techniques to obtain pure this compound .
Analyse Chemischer Reaktionen
2,16-Kauranediol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,16-Kauranediol 2-O-beta-D-allopyranoside has several scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids. In biology, it is studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being investigated for its potential therapeutic applications in treating various diseases. In industry, it is used in the development of natural product-based pharmaceuticals and other products .
Wirkmechanismus
The mechanism of action of 2,16-Kauranediol 2-O-beta-D-allopyranoside involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and cancer progression . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,16-Kauranediol 2-O-beta-D-allopyranoside is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include other kauranoids like 2,16-Kauranediol and 2,16-Kauranediol 2-O-beta-D-glucopyranoside . These compounds share similar chemical structures but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H44O7 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1S,4R,7R,9R,10R,13R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,24-,25-,26+/m1/s1 |
InChI-Schlüssel |
YCCXOTBTLJGELG-ULWJZUEGSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


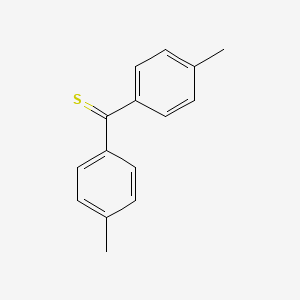

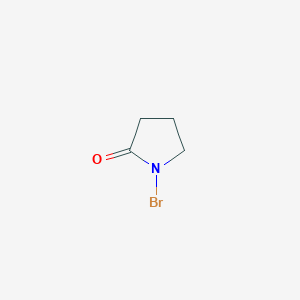
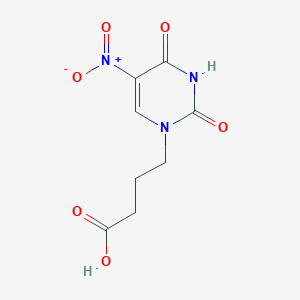
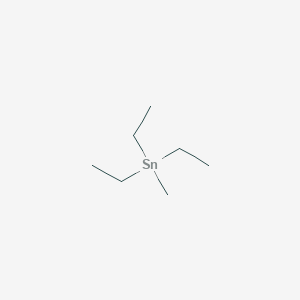
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
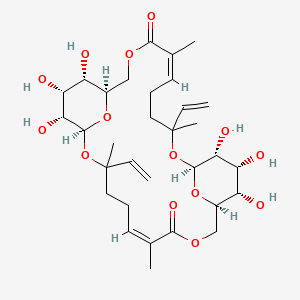
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

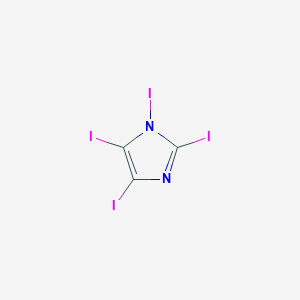
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
